Direct Yield Comparison in Nickel‑Catalyzed Cross‑Electrophile Coupling of Aryl Chlorides
In the electrochemically driven cross‑electrophile coupling of 4‑chlorobenzophenone with 1‑bromopropane, the NiBr₂·glyme precatalyst delivers a 1H NMR yield of 81% in the absence of any added tetrabutylammonium bromide (TBABr) additive. Under identical conditions (0 mol% TBABr), the NiCl₂·glyme analog affords a yield of less than 1%, demonstrating that the bromide counterion is essential for productive catalysis in this system [1].
| Evidence Dimension | Catalytic efficiency (product yield) |
|---|---|
| Target Compound Data | NiBr₂·glyme: 81% yield (0 mol% TBABr) |
| Comparator Or Baseline | NiCl₂·glyme: <1% yield (0 mol% TBABr) |
| Quantified Difference | >80 percentage point yield advantage for NiBr₂·glyme |
| Conditions | 4‑chlorobenzophenone (ArCl), 1‑bromopropane, Fe anode, Ni foam cathode, constant current 4 mA, DMAc, r.t., 12 h, under Ar, yields determined by ¹H NMR with 1,3,5‑trimethoxybenzene external standard |
Why This Matters
The stark yield differential (>80 pp) reveals that NiBr₂·glyme is not merely a preferred choice but an essential one for achieving synthetically useful reactivity in this and related electrosynthetic transformations, directly impacting procurement decisions for laboratories focused on nickel‑catalyzed C–C bond formation.
- [1] Wang, Y.; et al. Nickel‑Catalyzed Cross‑Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. J. Am. Chem. Soc. 2020, 142 (20), 9312‑9323 (Supporting Information Table 2). View Source
